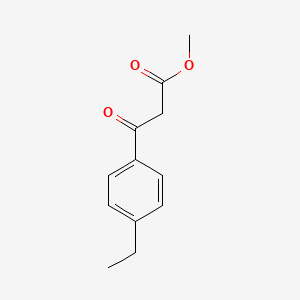

![molecular formula C25H24N2O B2915382 2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide CAS No. 863001-95-0](/img/structure/B2915382.png)

2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as BMS-986205 and is a small molecule inhibitor of TYK2 and JAK1, which are enzymes involved in the signaling pathways of cytokines.

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject compound, with modifications on the indole ring, have shown inhibitory activity against influenza A and other viruses . The biphenyl moiety could potentially be modified to enhance the compound’s affinity for viral proteins, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory Properties

The indole nucleus is known to possess anti-inflammatory capabilities. By interacting with key enzymes and receptors involved in the inflammatory process, derivatives of indole can be designed to mitigate inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Applications

Indole structures are part of many natural and synthetic compounds with anticancer activity. The biphenyl segment of the compound could be involved in the inhibition of cancer cell growth and proliferation. Research could explore how this compound interacts with cancer cells and whether it can induce apoptosis or inhibit angiogenesis .

Antimicrobial Efficacy

The indole ring system has been associated with antimicrobial activity. This compound could be investigated for its efficacy against a range of pathogenic bacteria and fungi, potentially leading to the development of new antimicrobial agents .

Antioxidant Properties

The antioxidant properties of indole derivatives are well-documented. This compound could be researched for its ability to scavenge free radicals and protect cells from oxidative damage, which is a contributing factor in many chronic diseases .

Drug Development and Synthesis

Lastly, the structural complexity of this compound makes it a valuable scaffold for drug development. Its biphenyl and indole components can be modified to create a variety of derivatives with potential therapeutic applications. It could serve as a starting point for the synthesis of drugs targeting multiple receptors and pathways .

Propriétés

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c1-18-14-23-15-20(10-13-24(23)27(18)2)17-26-25(28)16-19-8-11-22(12-9-19)21-6-4-3-5-7-21/h3-15H,16-17H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGZXESNRNJVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)

![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2915303.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)

![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2915316.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915317.png)

![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)